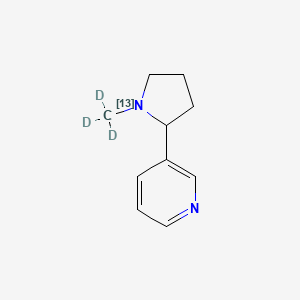

(+/-)-Nicotine-13CD3

Description

Rationale for Deuterium (B1214612) and Carbon-13 Labeling in Nicotine (B1678760) Research

Nicotine, the primary psychoactive alkaloid in tobacco, plays a central role in tobacco addiction and its associated health consequences grantome.comresearchgate.netbhekisisa.org. Understanding nicotine's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is critical for pharmacology, toxicology, and developing effective cessation therapies grantome.comresearchgate.netbhekisisa.orgnih.gov.

Deuterium (²H or D) labeling is particularly valuable for nicotine research due to several factors:

Mass Shift: Deuterium is approximately twice the mass of protium (B1232500) (¹H), creating a significant mass difference detectable by mass spectrometry isotopes.govnih.gov. This allows for precise quantification of nicotine and its metabolites, often using labeled compounds as internal standards springernature.comescholarship.orgnih.govrsc.org.

Kinetic Isotope Effect (KIE): The substitution of deuterium for hydrogen can subtly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect symeres.com. This can be exploited in mechanistic studies to probe rate-limiting steps in metabolic pathways.

Pharmacokinetic Modulation: Deuterium labeling can sometimes influence pharmacokinetic properties, such as reducing metabolic clearance rates and extending half-lives, which can be beneficial in drug development studies symeres.com.

Carbon-13 (¹³C) labeling offers complementary advantages:

Mass Shift: Similar to deuterium, ¹³C provides a distinct mass signature (¹³C vs. ¹²C) for detection via mass spectrometry measurlabs.comsymeres.com.

NMR Activity: ¹³C is NMR-active, enabling detailed structural characterization and the study of molecular interactions, which is crucial for understanding metabolic transformations symeres.com.

Metabolic Tracing: ¹³C-labeled compounds can serve as tracers to follow the flow of carbon atoms through metabolic networks, providing insights into biosynthesis and degradation pathways mdpi.comnih.govresearchgate.net.

Together, deuterium and ¹³C labeling allow researchers to quantitatively track nicotine's fate in biological systems, identify its metabolic products, and determine its pharmacokinetic parameters, thereby enhancing our understanding of its effects and influence on human behavior grantome.comresearchgate.netbhekisisa.orgnih.govnih.gov.

Significance of (+/-)-Nicotine-13CD3 as a Stereochemically Defined Isotopic Probe

The compound This compound represents a sophisticated isotopic probe designed for detailed investigations into nicotine's biological fate. The designation "(+/-)" indicates that it is a racemic mixture, containing equal proportions of both the S-(-)-nicotine and R-(+)-nicotine enantiomers. The isotopic labeling is specific: the methyl group attached to the pyrrolidine (B122466) ring is deuterated (CD3), and a carbon atom within the pyridine (B92270) ring is enriched with ¹³C. This precise labeling at distinct molecular positions confers significant advantages.

Position-Specific Labeling for Targeted Research:

Deuterium on the Methyl Group (CD3): The N-methyl group on the pyrrolidine ring is a site for metabolic transformation, notably N-demethylation to form nornicotine (B190312) nih.gov. Labeling this methyl group with deuterium allows researchers to specifically trace this metabolic pathway and potentially study the kinetics of this conversion. The presence of three deuterium atoms provides a substantial mass increase, enhancing detection sensitivity.

Carbon-13 on the Pyridine Ring: The pyridine ring is a stable core of the nicotine molecule. Labeling a carbon atom within this ring with ¹³C enables the tracking of the entire pyridine moiety through various biological processes, including distribution to tissues and incorporation into metabolites.

Utility as an Isotopic Probe: As a stereochemically defined isotopic probe , this compound serves multiple critical functions:

Quantitative Analysis: This labeled compound is ideally suited for use as an internal standard in analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) springernature.comnih.govrsc.org. By adding a known amount of this compound to biological samples (e.g., blood, urine), researchers can accurately quantify the concentration of unlabeled nicotine present, correcting for variations in sample preparation and instrument response. The mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification.

Metabolic Pathway Elucidation: The specific placement of deuterium and ¹³C allows for the dissection of nicotine's metabolic routes. For instance, by monitoring the labeled methyl group and pyridine ring through various metabolites, researchers can gain insights into which parts of the molecule are preserved or altered during biotransformation. This can help differentiate between direct metabolism of nicotine and the metabolism of its precursors or related compounds.

Pharmacokinetic Studies: The ability to accurately quantify nicotine in biological fluids over time using a labeled standard is fundamental for pharmacokinetic studies. This includes determining absorption rates, distribution volumes, elimination half-lives, and metabolic clearance researchgate.netnih.govnih.gov. For example, studies using deuterium-labeled nicotine have provided crucial data on nicotine's disposition kinetics and bioavailability researchgate.netnih.govnih.gov.

Distinguishing Exogenous Nicotine: The isotopic enrichment ensures that the detected signal originates from the administered labeled compound, clearly differentiating it from any endogenous nicotine or metabolites that might be present in trace amounts.

While the compound is provided as a racemic mixture, its precisely defined isotopic labeling at specific molecular positions makes it a powerful tool for quantitative analysis and mechanistic studies, contributing significantly to our understanding of nicotine's complex role in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(trideuterio(113C)methyl)pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676247 | |

| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909014-86-4 | |

| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 909014-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Findings and Applications

Pharmacokinetic Studies Using Labeled Nicotine

Studies employing deuterium-labeled nicotine have provided critical data on its disposition kinetics, absorption, and bioavailability. For instance, research utilizing 3',3'-dideuteronicotine (a related deuterium-labeled analog) has yielded important pharmacokinetic parameters in human subjects.

Table 1: Pharmacokinetic Parameters of Nicotine from Deuterium-Labeled Studies

| Parameter | Value (Average) | Study Type / Context | Reference |

| Elimination Half-life | 203 minutes | Intravenous infusion in healthy men | researchgate.netnih.gov |

| Plasma Clearance | 14.6 ml/min/kg | Intravenous infusion in healthy men | researchgate.netnih.gov |

| Oral Bioavailability | 44% | Oral capsules vs. intravenous infusion in healthy men | researchgate.netnih.gov |

| Nicotine Intake per Cigarette | 2.29 mg | Estimated from smoking behavior and labeled nicotine data | researchgate.netnih.gov |

| Transdermal Bioavailability | 82% | Transdermal nicotine system (TTS) application | nih.gov |

These findings highlight the precision with which stable isotope-labeled compounds can be used to characterize drug behavior in vivo. The data demonstrates that deuterium (B1214612) labeling allows for the accurate measurement of nicotine's elimination half-life and clearance, providing insights into how the body processes the compound. Furthermore, studies on transdermal nicotine delivery systems (TTS) have confirmed the high bioavailability of nicotine when administered via the skin, a finding quantified using deuterium-labeled nicotine nih.gov.

Metabolic Pathway Tracing and Quantification

Isotopically labeled nicotine is instrumental in dissecting nicotine's metabolic pathways, primarily its conversion to cotinine (B1669453). Studies have quantified the extent of this conversion using deuterium-labeled compounds.

Table 2: Nicotine Metabolism and Conversion Rates

| Process / Metabolite | Typical Conversion Rate | Method / Context | Reference |

| Nicotine to Cotinine | 70-80% | Dual stable isotope method (e.g., deuterium-labeled nicotine) in human smokers | nih.govnih.gov |

| Nicotine to Cotinine | 55-92% (range) | Dual stable isotope method (e.g., deuterium-labeled nicotine) in human smokers; fractional conversion | nih.gov |

| Nicotine to Nornicotine (B190312) | Small amounts | Excretion of deuterium-labeled nornicotine after administration of deuterium-labeled nicotine | nih.gov |

These studies underscore the quantitative power of stable isotope labeling. By infusing deuterium-labeled nicotine, researchers can precisely measure the proportion of nicotine that is converted to cotinine, a major metabolite. This information is crucial for understanding inter-individual variability in nicotine metabolism, which can influence smoking behavior and addiction levels bhekisisa.orgresearchgate.net. The ability to track even minor metabolic products, such as nornicotine, further illustrates the sensitivity and specificity offered by these labeled compounds nih.gov.

The use of labeled standards, such as nicotine-d3 (deuterated at three positions), is also critical for the quantitative analysis of nicotine and its metabolites in biological matrices like blood, serum, and plasma using techniques such as LC-MS/MS springernature.comnih.govrsc.org. This allows for the accurate measurement of nicotine exposure and its metabolic profile in various physiological and pathological states.

Advanced Analytical Methodologies Employing +/ Nicotine 13cd3 As an Internal Standard

Rigorous Method Validation Parameters and Performance Assessment

Linearity and Calibration Range Determination

The linearity of an analytical method describes the direct proportionality between the analyte's response and its concentration over a defined range. For nicotine (B1678760) quantification using (+/-)-Nicotine-13CD3 as an internal standard, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte. Studies have demonstrated that methods employing deuterated nicotine standards can achieve excellent linearity, with coefficients of determination (R²) consistently exceeding 0.995 across wide concentration ranges, often spanning from low ng/mL levels up to 2,000 ng/mL or more, depending on the matrix and specific application upf.edunih.govresearchgate.netnih.gov. This broad linearity is essential for analyzing samples from diverse exposure levels, from passive smoking to heavy active smoking.

Example Data Table: Linearity of Nicotine Quantification

| Concentration (ng/mL) | Analyte/IS Ratio (Mean) |

| 0.5 | 0.15 |

| 2.0 | 0.60 |

| 5.0 | 1.50 |

| 10.0 | 3.00 |

| 20.0 | 6.00 |

| 50.0 | 15.00 |

Note: This table represents typical data points used to construct a calibration curve, demonstrating a linear relationship between the analyte-to-internal standard peak area ratio and analyte concentration.

Analytical Precision and Accuracy Evaluation

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample, while accuracy reflects how close the measured value is to the true value. When this compound is used as an internal standard, analytical methods consistently demonstrate high precision and accuracy. Typically, intra-day and inter-day precision, expressed as the coefficient of variation (%CV), are reported to be less than 10-15%, and often below 6.1% upf.eduresearchgate.netnih.govacs.orgnih.govmedcraveonline.com. Similarly, accuracy, measured as percent bias (%Bias), is generally within ±15% of the nominal concentration, and often within ±10% for quality control samples at various levels upf.eduresearchgate.netnih.govacs.orgnih.govmedcraveonline.com. These parameters are rigorously assessed at different quality control (QC) levels (e.g., low, medium, high) to ensure the reliability of the assay across its dynamic range.

Example Data Table: Precision and Accuracy of Nicotine Quantification

| QC Level | Target Conc. (ng/mL) | Measured Conc. (ng/mL) | %CV | %Bias |

| LQC | 1.5 | 1.45 | 6.2 | -3.3 |

| MQC | 10.0 | 10.1 | 4.5 | +1.0 |

| HQC | 40.0 | 39.5 | 5.1 | -1.3 |

Note: Data represents replicate analyses (n=5) at each quality control level, demonstrating acceptable precision and accuracy.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Methods utilizing this compound as an internal standard achieve very low LOD and LOQ values, enabling the detection and quantification of nicotine even at trace levels. Reported LOD values are often in the range of 0.02-0.4 ng/mL, while LOQ values typically fall between 0.05-0.5 ng/mL researchgate.netacs.orgnih.govmdpi.comresearchgate.netresearchgate.net. These low limits are critical for analyzing biological samples from individuals with low exposure to tobacco smoke or for studying the pharmacokinetics of nicotine at very low concentrations.

Example Data Table: LOD and LOQ for Nicotine Quantification

| Parameter | Value (ng/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Note: These values represent the lowest detectable and quantifiable concentrations, respectively, for nicotine in a given matrix.

Assessment of Matrix Effects and Internal Standard Efficiency

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS analyses by altering the ionization efficiency of the analyte. Stable isotope-labeled internal standards like this compound are specifically designed to co-elute with the analyte and experience similar ionization suppression or enhancement. This characteristic allows them to effectively compensate for matrix effects, thereby improving the accuracy and reliability of the quantification oup.commdpi.comoup.combiopharmaservices.com. Studies have shown that the use of deuterated nicotine standards effectively mitigates matrix effects, ensuring that the analyte-to-internal standard peak area ratios remain consistent across different biological matrices (e.g., plasma, urine, saliva, hair) upf.eduacs.orgoup.commdpi.comoup.comnih.gov. The efficiency of the internal standard is further confirmed by comparing the recovery of the analyte with and without the internal standard, or by evaluating the consistency of analyte-to-IS ratios in spiked samples.

Pharmacokinetic and Metabolic Pathway Elucidation Via Isotopic Tracing

In Vitro Metabolic Investigations using Labeled Substrates

In vitro studies utilizing labeled substrates are foundational for dissecting the intricate enzymatic processes governing drug metabolism. (+/-)-Nicotine-13CD3 serves as a critical component in these investigations, particularly in conjunction with advanced analytical techniques.

The accurate identification and quantification of nicotine (B1678760) metabolites are essential for understanding nicotine's metabolic fate and its pharmacological effects. This compound is extensively employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for this purpose researchgate.netnih.govaacrjournals.orguit.nocdc.gov. As an internal standard, it co-elutes with unlabeled nicotine and its metabolites during chromatographic separation but is distinguished by its unique mass-to-charge ratio. This allows for precise correction of variations in sample preparation, extraction efficiency, and ionization suppression that can occur during LC-MS/MS analysis.

Studies commonly utilize this compound to quantify major nicotine metabolites, including cotinine (B1669453) (the primary metabolite), hydroxycotinine, nicotine-N-oxide, and norcotinine (B101708) nih.govaacrjournals.orguit.no. The use of such labeled standards ensures the reliability and accuracy of concentration measurements in biological samples, which is critical for establishing dose-response relationships and understanding individual variability in nicotine metabolism.

Table 1: Representative LC-MS/MS Parameters for Nicotine Metabolite Quantification

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nicotine | 163.1 | 132.1 | 25 |

| This compound | 167.1 | 134.1 | 25 |

| Cotinine | 177.5 | 98.2 | 28 |

| Cotinine-d3 | 180.3 | 100.3 | 28 |

| trans-3′-hydroxycotinine | 193.2 | 134.2 | 26 |

| Nornicotine (B190312) | 149.5 | 132.1 | 26 |

Note: These parameters are representative and can vary based on specific LC-MS/MS instrumentation and method optimization. Deuterated standards like this compound are crucial for accurate quantification.

The elucidation of enzyme kinetics is fundamental to understanding how enzymes like cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism, process their substrates. While direct studies explicitly detailing enzyme kinetic parameters derived solely from this compound are not extensively detailed in the provided search results, the principle of using stable isotope-labeled substrates in such assays is well-established. Deuterated nicotine analogs can serve as substrates in in vitro enzyme assays. By monitoring the formation of labeled metabolites or the disappearance of the labeled substrate over time at varying substrate concentrations, researchers can determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) nih.gov. The isotopic label ensures that the measured metabolic activity is specifically attributed to the administered labeled substrate, distinguishing it from any endogenous nicotine or metabolites. This approach is vital for characterizing the catalytic efficiency of nicotine-metabolizing enzymes and the impact of genetic variations on their activity.

The precise placement of isotopic labels, such as the trideuteromethyl group (¹³CD3) in this compound, offers a powerful means to trace specific metabolic transformations. By analyzing the isotopic enrichment of various metabolites, researchers can deduce which parts of the nicotine molecule undergo metabolic modification. For instance, if the ¹³CD3 label remains associated with a particular fragment in a metabolite, it indicates that the metabolic transformation did not occur at the methyl group. Conversely, the loss or alteration of the label would pinpoint the site of enzymatic action. Studies have utilized various deuterated nicotine isotopologues, including those with deuterium (B1214612) on the methyl group, to investigate transformation pathways in different matrices, such as photochemical degradation acs.orgresearchgate.net. This principle extends directly to metabolic studies, allowing for the mapping of metabolic routes and the identification of specific sites of oxidation, conjugation, or other enzymatic modifications.

In Vivo Pharmacokinetic Studies in Preclinical Animal Models

Translating in vitro findings to in vivo scenarios requires robust pharmacokinetic studies in relevant animal models. Stable isotope-labeled compounds are indispensable for these investigations, providing the sensitivity and specificity needed to track drug disposition in complex biological systems.

In preclinical animal models, the administration of this compound allows for comprehensive assessment of nicotine's systemic disposition and clearance. Following administration (e.g., via oral gavage or injection), serial blood and urine samples are collected from the animals. These samples are then analyzed using LC-MS/MS, with this compound serving as the internal standard for quantifying both the parent compound and its metabolites nih.govsoft-tox.org. This enables the determination of key pharmacokinetic parameters, including:

Absorption: Rate and extent of nicotine absorption into the bloodstream.

Distribution: How nicotine spreads throughout the body's tissues and fluids.

Metabolism: The rate at which nicotine is converted into its various metabolites.

Excretion: The routes and rates of elimination of nicotine and its metabolites from the body.

By measuring the concentrations of labeled nicotine and its metabolites over time, researchers can calculate parameters such as plasma half-life, total clearance, and volume of distribution, providing a detailed picture of how the body handles nicotine.

Understanding where nicotine accumulates in the body and how much reaches specific target tissues is crucial for comprehending its pharmacological and toxicological effects. The use of labeled compounds like this compound facilitates precise tissue distribution studies. After administration to animal models, tissues such as the brain, liver, lungs, and kidneys can be collected and analyzed. The isotopic label allows for the accurate measurement of nicotine concentrations within these tissues, even at very low levels. This data is essential for building pharmacokinetic models that describe tissue-specific uptake and release, and for assessing bioavailability – the fraction of the administered dose that reaches systemic circulation and is available to exert its effects. While early studies used radioactive isotopes like ¹¹C for in vivo distribution researchgate.net, stable isotope-labeled compounds like this compound offer the advantage of non-radioactivity, making them safer and more accessible for routine preclinical research.

Compound List

this compound

Nicotine

Cotinine

Hydroxycotinine

Nicotine-N-oxide

Norcotinine

Nicotine-d3

Nicotine-d4

Cotinine-d3

Mechanistic Investigations of Biochemical and Neurochemical Processes

Studies on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotine (B1678760) exerts its primary effects in the brain by binding to nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels. nih.govunimore.it These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and biophysical properties. unimore.itnih.gov The interaction of nicotine with these receptors initiates a cascade of neurochemical events that underpin its psychoactive and addictive properties.

The binding of nicotine to nAChRs is a dynamic process that involves a conformational change in the receptor, leading to the opening of its ion channel. nih.govresearchgate.net This allows for the influx of cations, primarily sodium and calcium, resulting in neuronal depolarization and the modulation of neurotransmitter release. nih.govresearchgate.net The affinity and efficacy of nicotine vary across different nAChR subtypes, which are differentially distributed throughout the brain. nih.govnih.gov

The α4β2* subtype is the most abundant high-affinity nicotine binding site in the brain and is strongly implicated in the rewarding effects of nicotine. nih.govnih.gov Other subtypes, such as those containing α3, α5, α6, and β3 subunits, also play significant roles in nicotine's actions. nih.govclinpgx.org For instance, α6β2*-nAChRs are also high-affinity receptors for nicotine and are involved in modulating dopamine (B1211576) release. nih.gov The α7 nAChR subtype, characterized by its high calcium permeability, is involved in cognitive functions and synaptic plasticity. mdpi.com

The interaction between nicotine and a specific tryptophan residue (TrpB) within the nAChR binding pocket is a critical determinant of high-affinity binding. nih.gov This cation-π interaction is stronger in the high-affinity neuronal α4β2 receptor compared to the low-affinity muscle-type receptor, explaining the differential potency of nicotine in the brain versus the neuromuscular junction. nih.gov

Table 1: Key nAChR Subtypes and their Role in Nicotine's Actions

| Receptor Subtype | Key Subunits | Primary Location in CNS | Affinity for Nicotine | Known Functional Roles |

|---|---|---|---|---|

| α4β2* | α4, β2 | Widely distributed, high levels in thalamus, cortex, and ventral tegmental area | High | Reward, dependence, cognitive enhancement |

| α7 | α7 (homomeric) | Hippocampus, cortex, ventral tegmental area | Low | Cognitive function, attention, synaptic plasticity |

| α3β4* | α3, β4 | Medial habenula, interpeduncular nucleus, autonomic ganglia | Moderate | Aversion, withdrawal symptoms |

| α6β2* | α6, β2 | Dopaminergic neurons of the VTA and substantia nigra | High | Modulation of dopamine release |

Note: The asterisk () indicates that other subunits may also be present in the receptor complex.*

Beyond its direct action on cell surface receptors, nicotine can also exert intracellular effects. nih.gov Chronic exposure to nicotine leads to an upregulation of nAChRs, a phenomenon linked to receptor desensitization and subsequent changes in receptor trafficking and maturation. nih.gov Nicotine can act as a pharmacological chaperone, promoting the assembly and stabilization of nAChR subunits within the endoplasmic reticulum, leading to an increased number of receptors on the neuronal surface. nih.gov

This upregulation is a key neuroadaptation to chronic nicotine exposure and is thought to contribute to tolerance and dependence. nih.gov The increased receptor density enhances the brain's sensitivity to nicotine and may underlie the craving and withdrawal symptoms experienced during abstinence.

Neurotransmitter System Modulation Studies

Nicotine's interaction with nAChRs leads to the modulation of a wide array of neurotransmitter systems, contributing to its complex behavioral and physiological effects. nih.gov

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for the rewarding and reinforcing effects of nicotine. nih.govnih.gov Nicotine increases the firing of dopaminergic neurons in the VTA and stimulates dopamine release in the NAc. nih.govclinpgx.orgnih.gov This is achieved through the activation of nAChRs located on the cell bodies and terminals of these dopamine neurons. nih.gov The α4β2, α6β2, and α7 nAChR subtypes are all implicated in this process. nih.govclinpgx.org

Studies have shown that polymorphisms in the dopamine D3 receptor (DRD3) gene are associated with smoking behavior, and DRD3 signaling is required for the development of nicotine sensitization in adolescents. nih.gov

Nicotine's influence extends beyond the dopaminergic system, affecting virtually all major neurotransmitter systems in the brain. nih.govnih.gov

Cholinergic: Nicotine, as an agonist at nAChRs, directly mimics the action of the endogenous neurotransmitter acetylcholine. nih.gov

Glutamatergic: Nicotine enhances the release of glutamate, the primary excitatory neurotransmitter, by activating presynaptic nAChRs, particularly the α7 subtype. mdpi.comvcu.edu This contributes to synaptic plasticity and the learning and memory processes associated with addiction. vcu.edu

GABAergic: Nicotine has a biphasic effect on GABA, the main inhibitory neurotransmitter. vcu.edu An initial enhancement of GABA release is followed by a more prolonged inhibition due to the desensitization of nAChRs on GABAergic interneurons. vcu.edu This disinhibition of dopamine neurons in the VTA further enhances dopamine release. mdpi.com

Serotonergic and Noradrenergic: Nicotine also stimulates the release of serotonin (B10506) and norepinephrine, which are involved in mood, arousal, and cognitive function. nih.gov

Table 2: Nicotine's Modulation of Major Neurotransmitter Systems

| Neurotransmitter System | Primary Effect of Nicotine | Key nAChR Subtypes Involved | Behavioral/Physiological Consequences |

|---|---|---|---|

| Dopaminergic | Increased release in NAc | α4β2, α6β2, α7 | Reward, reinforcement, motivation |

| Glutamatergic | Enhanced release | α7 | Synaptic plasticity, learning, memory |

| GABAergic | Biphasic: initial enhancement followed by inhibition | α4β2* | Disinhibition of dopamine neurons, increased excitability |

| Serotonergic | Increased release | Not fully elucidated | Mood regulation, appetite |

| Noradrenergic | Increased release | Not fully elucidated | Arousal, attention, cognitive function |

| Cholinergic | Agonist action | All subtypes | Mimics endogenous acetylcholine signaling |

Blood-Brain Barrier (BBB) Permeation and Central Nervous System Uptake Mechanisms

Nicotine readily crosses the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. unimore.itclinpgx.orgnih.gov This rapid entry into the brain is a key factor in its addictive potential. unimore.it

In vivo studies have demonstrated that the influx of nicotine from the blood to the brain is more significant than its efflux from the brain back to the blood. nih.gov The transport of nicotine across the BBB appears to involve a carrier-mediated process, specifically an H+/organic cation antiporter, which is distinct from typical organic cation transporters. nih.gov

Chronic nicotine exposure can alter the permeability of the BBB. nih.govmedchemexpress.com Some studies suggest that nicotine can increase BBB permeability by modulating the expression and distribution of tight junction proteins, such as ZO-1 and claudin-3, which are crucial for maintaining the integrity of the barrier. nih.gov Conversely, other research indicates that chronic exposure may diminish the passive diffusion of certain compounds across the BBB. medchemexpress.com

Applications in Environmental Fate and Transformation Studies

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, driven by sunlight, is a significant abiotic transformation pathway for many organic compounds in aquatic environments. Nicotine (B1678760), while not strongly absorbing visible light, can undergo indirect photodegradation mediated by photosensitizers present in natural waters and wastewater researchgate.netrsc.org.

Role of Triplet-State Organic Matter in Nicotine Phototransformation

Dissolved organic matter (DOM) and effluent organic matter (EfOM) in aquatic systems act as photosensitizers. Upon absorption of solar irradiation, these organic matter components can generate reactive intermediates, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states (³OM* or ³CDOM) researchgate.netrsc.org. Research indicates that nicotine degradation in wastewater effluent under simulated solar irradiation is significantly influenced by triplet-state organic matter (³OM), with electron transfer being a preferred reaction mechanism researchgate.netacs.org. These triplet states can efficiently transfer energy or electrons to nicotine, initiating its breakdown researchgate.netrsc.org.

Identification of Phototransformation Products and Reaction Mechanisms

Detailed studies employing advanced analytical techniques like high-resolution ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) have identified numerous phototransformation products (TPs) of nicotine. Crucially, the use of isotope-labeling methods, including rac-nicotine-2′,3′,3′-D₃, rac-nicotine-¹³CD₃, and rac-nicotine-D₄, has been instrumental in confirming the identity and elucidating the structures of these TPs researchgate.netacs.org.

These studies have revealed that the pyrrolidine (B122466) ring of nicotine is a primary reactive site during phototransformation researchgate.netacs.org. The degradation process is often initiated by electron transfer from nicotine to the triplet states of organic matter researchgate.netacs.org.

Table 1: Identified Phototransformation Products of Nicotine

| Transformation Product (TP) | Maximum Transformation Ratio (%) | Yield after 72h (%) |

| Pseudooxynicotine | 64 | - |

| Nicotinic Acid | - | 13 |

| Cotinine (B1669453) | - | 3 |

| 3′-Hydroxycotinine | - | 5 |

| Myosmine | - | 5 |

Note: Data primarily from Source researchgate.net. Some TPs were identified with varying levels of confidence.

Biodegradation Processes in Aqueous and Soil Environments

Microbial degradation is another significant pathway for nicotine's removal from the environment. Various microorganisms, including bacteria and fungi, possess metabolic pathways capable of breaking down nicotine mdpi.comnih.gov.

Characterization of Microbial Nicotine Degradation Pathways

Several bacterial genera, such as Pseudomonas, Arthrobacter, Paleobacter, and Agrobacterium, have been identified as capable of degrading nicotine nih.gov. The metabolic pathways involved often include the pyridine (B92270) pathway, the pyrrolidine pathway, or a combination thereof nih.govasm.org. For instance, research on Pseudomonas putida S16 has elucidated the regulatory mechanisms controlling the expression of nicotine-degrading genes, highlighting the complexity of these biological processes asm.org. The identification and characterization of key genes involved in nicotine degradation, such as ndhA, nctB, kdhL, nboR, and dhponh, are also advancing the monitoring of nicotine degradation in soil environments nih.gov.

Determination of Environmental Half-Lives

The persistence of nicotine in the environment is often described by its half-life, which varies depending on the environmental compartment and conditions. Laboratory studies and modeling approaches provide estimates for these values.

Table 2: Estimated Environmental Half-Lives of Nicotine

| Environment | Half-Life Estimate | Method/Context | Source |

| Water | 3.0 days | Modeled estimate using EPA Persistence, Bioaccumulation, and Toxicity Profiler and Canadian Environmental Modeling Center Level III models. | nih.gov |

| Soil | 0.5 days | Modeled estimate using EPA Persistence, Bioaccumulation, and Toxicity Profiler and Canadian Environmental Modeling Center Level III models. | nih.gov |

| Water | Months to a year | Laboratory study of monoprotonated nicotine (pH 6.5–7.0). | mdpi.com |

| Soil | ~3 days (aerobic soil slurries) | R.J. Reynolds Tobacco Company study on nicotine hemisulfate; likely higher rates than static environmental conditions. | mdpi.com |

| Soil | 0.5 days (unacclimated activated sludge) | R.J. Reynolds Tobacco Company study on nicotine hemisulfate; likely higher rates than static environmental conditions. | mdpi.com |

These values highlight that while some laboratory and modeled estimates suggest relatively rapid degradation, actual environmental persistence can be influenced by factors not fully captured in simplified models or specific experimental conditions.

Chemical Transformations with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

In the atmosphere, nicotine is subject to oxidation by reactive species, primarily hydroxyl radicals (•OH) and ozone (O₃). These reactions are crucial for determining nicotine's atmospheric lifetime and the formation of secondary oxidation products.

Hydroxyl radicals (•OH) are considered the dominant oxidant for gas-phase nicotine. The reaction is initiated by hydrogen atom abstraction from the methylpyrrolidinyl group, leading to rapid intramolecular hydrogen-atom transfers (HATs) within the formed peroxy radicals, suggesting swift autoxidation researchgate.netresearchgate.netacs.orgwalisongo.ac.id. The rate constant for the reaction of nicotine with •OH is influenced by factors such as aerosol acidity, with higher acidity potentially impeding the formation of certain products like HNCO researchgate.netwalisongo.ac.id. While the gas-phase reaction rate constant for nicotine with ozone is estimated to be lower than that with •OH, heterogeneous reactions on indoor surfaces may still contribute to nicotine's transformation by ozone osti.gov.

Table 3: Atmospheric Reaction Rate Constants for Nicotine

| Oxidant | Reaction Type | Rate Constant | Conditions/Notes | Source |

| Hydroxyl Radical (•OH) | Gas-phase | ~10⁶ – 10¹⁰ M⁻¹ s⁻¹ (computed) | In aqueous environments, degradation increases with pH. Rate decreases with increasing aerosol acidity. | researchgate.net |

| Hydroxyl Radical (•OH) | Gas-phase | Not explicitly quantified in search results | Initiates via hydrogen atom abstraction, leading to rapid autoxidation. Dominant atmospheric oxidant. | researchgate.netacs.org |

| Ozone (O₃) | Gas-phase | ~10⁻² h⁻¹ (estimated pseudo-first order) | Estimated for typical indoor ozone levels (15 ppb). Lower than typical air exchange rates, suggesting homogeneous oxidation may not compete with ventilation. | osti.gov |

| Ozone (O₃) | Heterogeneous | Not explicitly quantified in search results | Potential for significant reaction on indoor surfaces due to nicotine sorption. | osti.gov |

The U.S. Environmental Protection Agency's Persistence, Bioaccumulation, and Toxicity Profiler model, utilizing predictive rates for hydroxyl radical and ozone reactions, estimates an atmospheric half-life for nicotine of less than 5.0 hours nih.govresearchgate.net. This rapid degradation in the atmosphere suggests that while nicotine can be transported, it is unlikely to persist for extended periods in the gaseous phase.

Compound List

(+/-)-Nicotine-13CD3

Nicotine

Pseudooxynicotine

Nicotinic Acid

Cotinine

3′-Hydroxycotinine

Myosmine

rac-nicotine-2′,3′,3′-D₃

rac-nicotine-D₄

Hydroxyl radical (•OH)

Ozone (O₃)

Singlet Oxygen (¹O₂)

Dissolved Organic Matter (DOM)

Effluent Organic Matter (EfOM)

Triplets (³OM, ³CDOM)

HNCO

Broader Academic Applications and Future Research Directions in Stable Isotope Chemistry

Tracing the Origin and Authenticity of Nicotine (B1678760) Sources (Natural vs. Synthetic)

A significant application of stable isotope analysis lies in the ability to differentiate between natural and synthetic sources of nicotine. nih.govacs.org Natural nicotine, derived from the tobacco plant (Nicotiana tabacum), and synthetic nicotine, typically produced from petroleum-based precursors, can be chemically identical. researchgate.net However, subtle differences in their isotopic signatures can serve as a definitive marker of origin.

The primary method for this differentiation is the analysis of carbon-14 (B1195169) (¹⁴C), a radioactive isotope of carbon. nih.gov Naturally derived nicotine will have a ¹⁴C content consistent with modern atmospheric levels, whereas synthetically produced nicotine, originating from fossil fuels, will be devoid of ¹⁴C. nih.govresearchgate.net While ¹⁴C analysis is a powerful tool, stable isotope ratio mass spectrometry (IRMS) of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) also provides valuable information. nih.govsigmaaldrich.com The isotopic composition of these elements in natural nicotine is influenced by the plant's photosynthetic pathway, the soil composition, and various environmental factors. nih.govnih.gov Synthetic nicotine, on the other hand, will have an isotopic signature reflective of its chemical synthesis pathway.

Although direct research on (+/-)-Nicotine-13CD3 for this specific application is not extensively published, the principles of stable isotope analysis underpin its potential utility. By serving as an internal standard in analytical methods, it can improve the accuracy of quantifying the isotopic ratios of unlabeled nicotine samples, thereby aiding in the verification of their origin.

Table 1: Isotopic Methods for Differentiating Nicotine Sources

| Isotope | Analytical Technique | Principle of Differentiation |

| Carbon-14 (¹⁴C) | Accelerator Mass Spectrometry (AMS) | Natural nicotine contains modern levels of ¹⁴C; synthetic nicotine is ¹⁴C-free. nih.govresearchgate.net |

| Carbon-13 (¹³C) | Isotope Ratio Mass Spectrometry (IRMS) | Differences in the ¹³C/¹²C ratio reflect the carbon source (biological vs. petrochemical). acs.orgnih.gov |

| Nitrogen-15 (¹⁵N) | Isotope Ratio Mass Spectrometry (IRMS) | The ¹⁵N/¹⁴N ratio can vary based on the nitrogen source and metabolic pathways in the tobacco plant. nih.gov |

| Deuterium (B1214612) (²H) | Isotope Ratio Mass Spectrometry (IRMS) | The ²H/¹H ratio can be influenced by geographical and climatic factors affecting the water utilized by the tobacco plant. nih.govnih.gov |

Forensic and Toxicological Applications of Isotopic Standards

In forensic and toxicological analysis, isotopically labeled internal standards are indispensable for the accurate quantification of drugs and their metabolites in biological matrices. encyclopedia.pubnih.gov this compound serves as an ideal internal standard for the analysis of nicotine and its metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, in samples like blood, urine, and hair. nih.govresearchgate.netlgcstandards.com

The use of a stable isotope-labeled standard is considered the "gold standard" in mass spectrometry-based quantification. coresta.org This is because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction and precise quantification. The mass difference between this compound and endogenous nicotine allows for their distinct detection by a mass spectrometer, eliminating interference from matrix effects. nih.govnih.gov

Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), combined with the use of deuterated and ¹³C-labeled standards, have enabled the development of highly sensitive and reliable methods for detecting and quantifying nicotine and its metabolites. encyclopedia.pubnih.gov These methods are crucial in various contexts, including clinical toxicology, monitoring exposure to tobacco smoke, and forensic investigations. lgcstandards.comresearchgate.netalfa-chemistry.com

Development of Novel Isotope-Labeled Standards for Related Alkaloids and Metabolites

The successful application of this compound has spurred research into the synthesis and use of other isotope-labeled standards for related tobacco alkaloids and their metabolites. researchgate.netnih.gov Nicotine is the primary alkaloid in tobacco, but other minor alkaloids such as nornicotine (B190312), anabasine, and anatabine (B1667383) also have physiological effects and can serve as biomarkers of tobacco use. nih.govresearchgate.net

Furthermore, nicotine is extensively metabolized in the body, leading to a wide array of metabolites beyond cotinine and trans-3'-hydroxycotinine. nih.govnih.gov These include nicotine-N-oxide, norcotinine (B101708), and various glucuronide conjugates. nih.gov The development of stable isotope-labeled standards for these compounds is essential for comprehensive metabolic profiling and understanding the full toxicokinetic profile of nicotine. nih.govnih.gov For instance, studies have utilized deuterated and ¹³C-labeled versions of nicotine and its metabolites to investigate their disposition and metabolism in both blood and brain tissue. nih.gov

The synthesis of these labeled compounds can be complex, often requiring multi-step procedures. researchgate.net However, their availability is crucial for advancing research into the pharmacology and toxicology of all tobacco alkaloids.

Table 2: Key Nicotine Metabolites and Related Alkaloids

| Compound | Relationship to Nicotine | Significance |

| Cotinine | Primary metabolite | Major biomarker of nicotine exposure. nih.gov |

| trans-3'-Hydroxycotinine | Metabolite of cotinine | Important secondary metabolite. nih.gov |

| Nornicotine | Metabolite and minor alkaloid | Physiologically active. nih.gov |

| Anabasine | Minor tobacco alkaloid | Biomarker of tobacco use. researchgate.net |

| Anatabine | Minor tobacco alkaloid | Biomarker of tobacco use. researchgate.net |

| Nicotine-N-Oxide | Minor metabolite | Product of nicotine oxidation. nih.gov |

Integration of Isotopic Tracing with Systems Biology and Multi-Omics Approaches

The future of stable isotope chemistry in this field lies in its integration with systems biology and multi-omics approaches, such as metabolomics, proteomics, and transcriptomics. researchgate.netnih.govnih.gov Stable isotope-resolved metabolomics (SIRM) utilizes compounds like this compound not just for quantification, but as tracers to map the dynamic flow of metabolites through complex biochemical networks. researchgate.netresearchgate.net

By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotopic labels into downstream metabolites. rsc.orgacs.org This allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic fluxes. nih.govresearchgate.net When combined with other 'omics' data, this approach can provide a holistic view of the cellular and systemic response to nicotine exposure.

For example, by using a ¹³C and ¹⁵N dual-labeled nicotine tracer in conjunction with high-resolution mass spectrometry, it is possible to follow the fate of both the carbon and nitrogen atoms of the nicotine molecule as it is metabolized. researchgate.net This detailed information can then be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to build comprehensive models of nicotine's biological effects. nih.gov This integrated approach holds immense promise for understanding the mechanisms of nicotine addiction, its role in disease, and for the development of novel therapeutic interventions. alfa-chemistry.comnih.gov

Q & A

Q. How can researchers validate the purity and isotopic enrichment of (+/-)-Nicotine-13CD3 in experimental settings?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and deuterium incorporation at the CD3 position. Compare spectral data with non-deuterated nicotine controls.

- Employ high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (e.g., m/z shifts corresponding to 13C and 2H substitutions). Cross-reference results with the NIST Chemistry WebBook for standardized spectral libraries .

- Quantify impurities (e.g., residual non-deuterated nicotine) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration curves derived from certified reference materials .

Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer:

- Ensure matrix-matched calibration standards to account for ionization suppression/enhancement in biological samples (e.g., plasma, urine). Include blank matrices to assess background interference .

- Optimize chromatographic separation to resolve nicotine enantiomers, as this compound may exhibit retention time shifts due to isotopic effects. Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Validate accuracy and precision through spike-and-recovery experiments across physiologically relevant concentrations (e.g., 1–100 ng/mL) .

Q. How should researchers address potential isotopic interference when quantifying endogenous nicotine alongside this compound in tracer studies?

Methodological Answer:

- Apply isotope dilution mass spectrometry (IDMS) to correct for natural abundance 13C and 2H in endogenous nicotine. Use software tools (e.g., Xcalibur Qual Browser) to deconvolute overlapping isotopic peaks .

- Design control experiments using non-deuterated nicotine to establish baseline isotopic contributions. Subtract background signals during data processing .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictions in metabolic data derived from this compound tracer studies?

Methodological Answer:

- Use mixed-effects models to account for inter-individual variability in nicotine metabolism (e.g., CYP2A6 polymorphisms). Include covariates such as age, sex, and smoking status .

- Apply Bayesian inference to reconcile conflicting results (e.g., discrepancies in cotinine formation rates). Incorporate prior data from non-deuterated nicotine studies to refine posterior probability distributions .

- Validate findings via cross-method comparisons (e.g., gas chromatography vs. LC-MS/MS) to rule out analytical artifacts .

Q. How can researchers optimize the use of this compound in enantiomer-specific metabolic studies?

Methodological Answer:

- Implement chiral derivatization (e.g., with (−)-menthyl chloroformate) to separate nicotine enantiomers before MS analysis. Validate enantiomeric purity using polarimetric detection .

- Design time-course experiments to track enantiomer-specific metabolism (e.g., (S)-nicotine vs. (R)-nicotine conversion to cotinine). Use kinetic modeling (e.g., Michaelis-Menten equations) to derive Vmax and Km values .

Q. What strategies mitigate deuterium isotope effects in in vivo studies using this compound?

Methodological Answer:

- Conduct comparative pharmacokinetic studies with both deuterated and non-deuterated nicotine to quantify isotope effects on metabolic rates (e.g., C-deuterated vs. N-deuterated analogs) .

- Use computational chemistry (e.g., density functional theory (DFT)) to predict isotopic effects on enzyme binding (e.g., CYP2A6 interactions). Validate predictions with in vitro microsomal assays .

Methodological Frameworks

Q. How can the PICO(T) framework guide hypothesis generation for this compound studies?

Methodological Answer:

- Population/Problem : Define the biological system (e.g., human hepatocytes, rodent models).

- Intervention : Specify the use of this compound (e.g., dose, route of administration).

- Comparison : Contrast with non-deuterated nicotine or alternative tracers (e.g., 14C-nicotine).

- Outcome : Identify measurable endpoints (e.g., metabolic half-life, enantiomer ratios).

- Time : Determine study duration (e.g., acute vs. chronic exposure). This framework ensures alignment with NIH preclinical reporting guidelines .

Q. What criteria (FINER) should researchers apply to evaluate the feasibility of this compound-based studies?

Methodological Answer:

- Feasible : Assess synthetic accessibility (e.g., cost of 13C/2H reagents) and analytical capabilities (e.g., access to HRMS).

- Interesting : Link to understudied areas (e.g., enantiomer-specific neurotoxicity).

- Novel : Explore applications in emerging fields (e.g., vaping-related pharmacokinetics).

- Ethical : Adhere to IACUC protocols for in vivo studies.

- Relevant : Align with public health priorities (e.g., nicotine addiction mechanisms) .

Data Documentation and Reproducibility

Q. How should researchers document experimental protocols involving this compound for reproducibility?

Methodological Answer:

- Include detailed synthesis protocols (e.g., reaction conditions, purification steps) in supplementary materials.

- Provide raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) with DOIs .

- Follow CONSORT-EHEALTH guidelines for reporting electronic data capture and instrument settings .

Q. What steps ensure robust quality control when synthesizing this compound in-house?

Methodological Answer:

- Perform batch-to-batch consistency checks using LC-MS/MS to monitor isotopic purity (>98% 13CD3 enrichment).

- Validate synthetic routes via stable isotope labeling by amino acids in cell culture (SILAC) -like approaches to trace isotopic incorporation .

- Archive samples under inert conditions (e.g., argon atmosphere, −80°C storage) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.